tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate
CAS No.:
Cat. No.: VC15882183
Molecular Formula: C16H19ClN2O2S
Molecular Weight: 338.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN2O2S |
|---|---|
| Molecular Weight | 338.9 g/mol |
| IUPAC Name | tert-butyl N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C16H19ClN2O2S/c1-16(2,3)21-15(20)18-9-8-13-10-22-14(19-13)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,20) |
| Standard InChI Key | IZZQKBMNJJZSPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of tert-butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate consists of a thiazole core (a five-membered heterocyclic ring containing nitrogen and sulfur) with two substituents: a 4-chlorophenyl group at the 2-position and an ethylcarbamate group at the 4-position. The carbamate nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows .
The molecular formula is C₁₆H₂₀ClN₃O₂S, with a molecular weight of 353.87 g/mol. Key structural features include:
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Thiazole ring: Contributes to aromaticity and potential π-π interactions in biological targets.
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4-Chlorophenyl group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets in enzymes.
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Boc-protected carbamate: Provides steric protection for the amine group, preventing undesired side reactions during multi-step syntheses .
Quantum mechanical calculations predict a planar thiazole ring with dihedral angles of 5–10° between the aryl and heterocyclic rings, minimizing steric strain. The Boc group adopts a conformation perpendicular to the carbamate plane to reduce electronic repulsion .
Synthesis and Optimization
The synthesis of tert-butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate involves multi-step protocols, often starting with the formation of the thiazole ring followed by functional group modifications.
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, reacting α-haloketones with thioureas. For example, 4-chlorophenylacetone may be brominated to form 2-bromo-1-(4-chlorophenyl)propan-1-one, which is then condensed with thiourea in ethanol under reflux to yield 2-(4-chlorophenyl)thiazol-4-amine .
Carbamate Protection
The primary amine on the thiazole is protected as a Boc carbamate using tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). A representative procedure involves dissolving 2-(4-chlorophenyl)thiazol-4-amine (10 mmol) in dichloromethane (DCM), adding Boc₂O (12 mmol) and TEA (15 mmol), and stirring at room temperature for 12 hours . The product is isolated via extraction and purified by column chromatography (hexane/ethyl acetate, 3:1), yielding the Boc-protected intermediate.
Table 1: Representative Synthetic Conditions
Physicochemical Properties
tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate is a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL). Key properties include:
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LogP: 3.2 ± 0.3 (predicted using ChemAxon), indicating high lipophilicity.
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UV-Vis spectrum: λₘₐₐ = 254 nm (π→π* transition of the thiazole ring) .
Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 4 weeks, confirming the Boc group’s effectiveness in preventing hydrolysis .
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